REACTION_CXSMILES
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[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:11](=[O:23])[C:12]([NH:15]C(=O)OC(C)(C)C)([CH3:14])[CH3:13]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:15][C:12]([CH3:14])([CH3:13])[C:11]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1)=[O:23]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in EtOAc (50 mL)
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Type
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WASH
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Details
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Upon sequential washings with 1 N NaOH (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic solution was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
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|
Type
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product
|
Smiles
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NC(C(=O)N1CC2=CC=CC=C2CC1)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |